
Cbz-L-homopropargylglycine
Overview
Description
Cbz-L-homopropargylglycine, also known as (S)-2-(benzyloxycarbonylamino)hex-5-ynoic acid, is a derivative of the amino acid glycine. It is characterized by the presence of a benzyloxycarbonyl (Cbz) protecting group and an alkyne moiety. This compound is commonly used in peptide synthesis and click chemistry due to its unique structural features.
Preparation Methods
Synthetic Routes and Reaction Conditions
Cbz-L-homopropargylglycine can be synthesized through a multi-step process involving the protection of the amino group, introduction of the alkyne moiety, and subsequent deprotection. One common method involves the following steps:
Protection of the amino group: The amino group of L-homopropargylglycine is protected using benzyloxycarbonyl chloride (Cbz-Cl) in the presence of a base such as sodium bicarbonate.
Introduction of the alkyne moiety: The protected amino acid is then subjected to a reaction with propargyl bromide in the presence of a base like potassium carbonate to introduce the alkyne group.
Deprotection: The final step involves the removal of the Cbz protecting group using hydrogenation with palladium on carbon (Pd/C) under hydrogen atmosphere.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. The use of automated peptide synthesizers and continuous flow reactors can enhance the efficiency of production.
Chemical Reactions Analysis
Types of Reactions
Cbz-L-homopropargylglycine undergoes various chemical reactions, including:
Click Chemistry:
Hydrogenation: The alkyne group can be reduced to an alkene or alkane using hydrogenation with palladium on carbon.
Substitution Reactions: The alkyne group can participate in nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Click Chemistry: Copper(I) sulfate and sodium ascorbate are commonly used as catalysts for CuAAC reactions.
Hydrogenation: Palladium on carbon (Pd/C) and hydrogen gas are used for the reduction of the alkyne group.
Substitution Reactions: Nucleophiles such as amines or thiols can react with the alkyne group under basic conditions.
Major Products Formed
Click Chemistry: Triazole derivatives are formed as major products.
Hydrogenation: Alkenes or alkanes are formed depending on the extent of hydrogenation.
Substitution Reactions: Substituted alkyne derivatives are formed.
Scientific Research Applications
Cbz-L-homopropargylglycine has numerous applications in scientific research:
Chemistry: It is used in peptide synthesis and as a building block for the synthesis of complex molecules.
Biology: The compound is used in the study of protein synthesis and labeling of newly synthesized proteins using click chemistry.
Medicine: It is employed in the development of peptide-based drugs and as a tool for studying biological processes.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Cbz-L-homopropargylglycine involves its incorporation into peptides and proteins during synthesis. The alkyne moiety allows for subsequent click chemistry reactions, enabling the labeling and detection of proteins. The Cbz protecting group ensures selective reactions and prevents unwanted side reactions during synthesis.
Comparison with Similar Compounds
Cbz-L-homopropargylglycine can be compared with other similar compounds such as:
Cbz-L-propargylglycine: Similar structure but lacks the additional methylene group in the alkyne chain.
Cbz-L-azidohomoalanine: Contains an azide group instead of an alkyne, used in similar click chemistry applications.
Cbz-L-homopropargylalanine: Similar structure but with an additional methylene group in the amino acid backbone.
The uniqueness of this compound lies in its specific alkyne moiety, which allows for efficient click chemistry reactions and its use as a versatile building block in peptide synthesis.
Biological Activity
Cbz-L-homopropargylglycine (Cbz-L-HPG) is a modified amino acid that serves as an analog of methionine. It is characterized by the presence of a carbobenzyloxy (Cbz) protecting group and an alkyne moiety, which enhances its utility in various biochemical applications, particularly in protein synthesis and bioorthogonal chemistry. This article explores the biological activity of Cbz-L-HPG, focusing on its mechanisms of action, applications in research, and potential therapeutic implications.
Mode of Action
Cbz-L-HPG functions primarily as a methionine analog, allowing it to be incorporated into proteins during translation. The incorporation occurs due to its structural similarity to methionine, which is essential for protein synthesis. The alkyne group enables further chemical modifications through click chemistry, facilitating the study of protein dynamics and interactions .
Biochemical Pathways
The parent compound, L-homopropargylglycine (HPG), has been shown to inhibit enzymes involved in fatty acid synthesis, which may have implications for metabolic regulation. This inhibition suggests that Cbz-L-HPG could influence metabolic pathways by altering protein synthesis rates and enzyme activity.
Applications in Research
Protein Synthesis Monitoring
One of the primary applications of Cbz-L-HPG is in monitoring global protein synthesis. It can be used as a non-radioactive alternative to methionine in cell culture systems. The incorporation of Cbz-L-HPG into nascent proteins allows for subsequent detection through copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, enabling visualization and quantification of protein synthesis via fluorescence microscopy and flow cytometry .
Case Studies
- Translation Inhibition in Candida Species : A study employed HPG to investigate translation inhibition mechanisms in Candida species. The results demonstrated that HPG could effectively measure newly synthesized proteins and assess the impact of translation inhibitors on fungal growth .
- Bioorthogonal Chemistry : Research has highlighted the utility of Cbz-L-HPG in bioorthogonal reactions, particularly in live-cell imaging. By incorporating HPG into proteins, researchers can utilize click chemistry to attach fluorescent labels or biotin tags, facilitating detailed studies on protein localization and interaction networks .
Pharmacokinetics
The solubility characteristics of Cbz-L-HPG are crucial for its application in biological systems. Its parent compound HPG exhibits a solubility of approximately 10 mg/ml in phosphate-buffered saline (PBS) at pH 7.2. This property ensures that it can be effectively utilized within cellular environments without significant precipitation or loss of activity.
Comparative Analysis
The following table summarizes key properties and applications of this compound compared to its analogs:
Compound Name | Structure Characteristics | Unique Features | Applications |
---|---|---|---|
This compound | Contains a carbobenzyloxy protecting group | Incorporates into proteins during translation | Protein synthesis monitoring |
L-homopropargylglycine | Alkyne moiety without protecting group | Used as a non-radioactive methionine substitute | Translation inhibition studies |
Boc-L-homopropargylglycine | Uses a tert-butoxycarbonyl protecting group | Different reactivity profile | Peptide synthesis |
Q & A
Basic Research Questions
Q. What are the recommended storage conditions and handling protocols for Cbz-L-homopropargylglycine (HPG) to ensure stability in experimental workflows?
Methodological Answer: HPG should be stored at -20°C in a dry, light-protected environment to prevent degradation of its alkyne group. Solutions should be aliquoted to avoid repeated freeze-thaw cycles, which may compromise reactivity . For handling, use anhydrous solvents (e.g., DMSO) under inert gas (N₂/Ar) to minimize hydrolysis. Purity (>95%) must be confirmed via HPLC or LC-MS prior to use, as impurities can interfere with downstream click chemistry reactions .
Q. How is HPG synthesized, and what analytical techniques validate its structural integrity?
Methodological Answer: HPG is synthesized via solid-phase peptide synthesis (SPPS) using Fmoc/t-Bu protection strategies. Post-synthesis, the Cbz group is introduced via benzyl chloroformate. Structural validation requires:
- ¹H/¹³C NMR to confirm propargyl and benzyloxycarbonyl (Cbz) groups.
- FT-IR to verify alkyne stretches (~2100 cm⁻¹) and carbamate bonds.
- Mass spectrometry (ESI-MS) for molecular weight confirmation .
Purity must exceed 95% for reproducible PROTAC linker applications .
Q. What solvent systems are compatible with HPG for click chemistry reactions?
Methodological Answer: HPG dissolves in polar aprotic solvents (DMSO, DMF) and water. For copper-catalyzed azide-alkyne cycloaddition (CuAAC), use aqueous buffers (pH 7–8) with Cu(I) catalysts (e.g., TBTA). Organic-aqueous biphasic systems (e.g., DMSO/PBS) enhance reaction efficiency for hydrophobic azides (e.g., Alexa Fluor 647-azide). Post-reaction, purify conjugates via size-exclusion chromatography to remove unreacted HPG .
Advanced Research Questions
Q. How can researchers optimize HPG’s click reaction efficiency in complex biological systems (e.g., live-cell labeling)?
Methodological Answer: Key challenges include cellular toxicity from Cu(I) and background nonspecific binding . Solutions:
- Strain-promoted azide-alkyne cycloaddition (SPAAC) : Eliminates copper by using dibenzocyclooctyne (DBCO)-azide pairs. Validate reaction kinetics via stopped-flow spectroscopy (rate constants >1 × 10³ M⁻¹s⁻¹).
- Two-step labeling : Pre-treat cells with HPG, wash extensively, then add azide-fluorophores extracellularly. Quantify labeling specificity using flow cytometry with negative controls (no HPG) .
- Live-cell imaging : Use low HPG concentrations (≤50 µM) to minimize metabolic interference. Confirm intracellular incorporation via LC-MS/MS of lysates .
Q. What experimental strategies resolve contradictions in HPG-based PROTAC linker efficiency across different cell lines?
Methodological Answer: Contradictions may arise from cell-specific ubiquitin-proteasome system (UPS) activity or variable HPG permeability . Mitigate via:
- Dose-response assays : Test HPG concentrations (10–200 µM) with proteasome inhibitors (e.g., MG-132) to identify saturation points.
- Knockdown controls : Use siRNA against E3 ligases (e.g., VHL or CRBN) to confirm PROTAC mechanism of action.
- Permeability assays : Compare HPG uptake via LC-MS in permeable (HeLa) vs. resistant (A549) lines. Adjust linker hydrophilicity (e.g., PEGylation) if needed .
Q. How should researchers design controls to validate HPG’s role in metabolic labeling without confounding signals?
Methodological Answer:
- Negative controls : Use non-alkyne analogs (e.g., L-homopropargylglycine without Cbz) to distinguish specific labeling.
- Competition assays : Co-treat with excess propargyl alcohol to block alkyne-azide interactions.
- Pulse-chase experiments : Track HPG incorporation over time with cycloheximide to inhibit new protein synthesis. Validate via Western blot for nascent proteins (e.g., GFP-tagged constructs) .
Q. What statistical and reproducibility criteria are critical when publishing HPG-based PROTAC studies?
Methodological Answer:
- Replicates : Minimum n=3 biological replicates with technical triplicates to account for batch variability.
- Data transparency : Report raw MS/MS spectra for HPG-protein conjugates in supplementary files. Use standardized formats (mzML/mzXML) .
- Reproducibility checklist : Include detailed synthesis protocols (e.g., SPPS resin type, coupling times) and storage conditions. Reference Beilstein Journal guidelines for experimental rigor .
Q. Data Presentation Standards
Properties
IUPAC Name |
(2S)-2-(phenylmethoxycarbonylamino)hex-5-ynoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO4/c1-2-3-9-12(13(16)17)15-14(18)19-10-11-7-5-4-6-8-11/h1,4-8,12H,3,9-10H2,(H,15,18)(H,16,17)/t12-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWPVNBACLFLOJI-LBPRGKRZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCCC(C(=O)O)NC(=O)OCC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C#CCC[C@@H](C(=O)O)NC(=O)OCC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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